Product packaging for 2-Acetamidoethyl nitrate(Cat. No.:CAS No. 89166-58-5)

2-Acetamidoethyl nitrate

Cat. No.: B8822678
CAS No.: 89166-58-5
M. Wt: 148.12 g/mol
InChI Key: PHSNQIYTVUKGON-UHFFFAOYSA-N
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Description

2-Acetamidoethyl nitrate is a specialized organic compound that integrates an acetamide group with a nitrate ester functionality within a single molecule. This structure suggests potential as a building block or intermediate in synthetic organic chemistry and peptide synthesis, where it could be used to introduce nitro or nitrate groups into target molecules. The full physicochemical properties, specific mechanisms of action, and detailed applications for this compound are areas for ongoing research and characterization. Researchers are exploring its utility in developing new materials and bioactive compounds. This product is strictly for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89166-58-5

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

2-acetamidoethyl nitrate

InChI

InChI=1S/C4H8N2O4/c1-4(7)5-2-3-10-6(8)9/h2-3H2,1H3,(H,5,7)

InChI Key

PHSNQIYTVUKGON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCO[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Core Synthetic Pathways for 2-Acetamidoethyl Nitrate (B79036)

The formation of 2-acetamidoethyl nitrate can be approached from different precursors, primarily involving the strategic formation of an amide bond and a nitrate ester.

Two primary precursors can be theoretically utilized for the synthesis of this compound: 2-aminoethyl nitrate and N-(2-hydroxyethyl)acetamide, the latter being derived from 2-aminoethanol (ethanolamine).

A direct and logical synthetic route involves the N-acetylation of 2-aminoethyl nitrate. nih.gov In this pathway, the primary amine group of 2-aminoethyl nitrate is reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under appropriate basic conditions to yield the final acetamide (B32628) product. This method leverages the pre-existence of the nitrate ester functionality.

Alternatively, a common pathway begins with the more readily available 2-aminoethanol. This process involves two key transformations:

N-acetylation: Selective acetylation of the amino group of 2-aminoethanol yields N-(2-hydroxyethyl)acetamide. This reaction must be controlled to favor N-acetylation over O-acetylation of the hydroxyl group.

Nitration: The resulting intermediate, N-(2-hydroxyethyl)acetamide, which contains a primary alcohol, is then subjected to nitration to form the nitrate ester, yielding this compound. thieme-connect.de

The choice of pathway often depends on the availability and stability of the starting materials. The second pathway, starting from 2-aminoethanol, is frequently employed due to the commercial availability and lower cost of the initial precursor.

The conversion of a hydroxyl group to a nitrate ester is a key step in the synthesis of this compound from N-(2-hydroxyethyl)acetamide. It is critical to distinguish this from aromatic or aliphatic nitration, which forms a C-NO₂ bond; nitrate esterification forms a C-O-NO₂ linkage. sciencemadness.org Several established methods can be employed for this transformation.

Mixed Acid Nitration: A conventional method uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). sciencemadness.org The sulfuric acid acts as a catalyst and a dehydrating agent. This reaction is highly exothermic and requires careful temperature control to prevent decomposition and side reactions.

Nitric Acid and Acetic Anhydride: A mixture of nitric acid and acetic anhydride can generate acetyl nitrate in situ, which serves as an effective nitrating agent for alcohols. thieme-connect.demdpi.com This method is often used under controlled temperature conditions.

Silver Nitrate Method: This procedure involves reacting an alkyl halide precursor, such as N-(2-chloroethyl)acetamide, with silver nitrate (AgNO₃) in a suitable solvent like acetonitrile (B52724). thieme-connect.de The reaction proceeds via nucleophilic substitution, where the nitrate ion replaces the halide.

Table 1: Comparison of Nitration Methods for Alcohol Esterification

Method Reagents Typical Conditions Advantages Considerations
Mixed Acid Conc. HNO₃, Conc. H₂SO₄ Low temperature (e.g., 0-10 °C) Readily available and inexpensive reagents Highly exothermic, requires strict temperature control
Acetyl Nitrate Conc. HNO₃, Acetic Anhydride 0 °C to room temperature Effective for various alcohols In situ generation of the active reagent
Silver Nitrate Alkyl Halide, AgNO₃ Room temperature, light protected Milder conditions Higher cost of silver reagent, requires halide precursor

Utilization of 2-Aminoethyl Nitrate and 2-Hydroxyethyl Nitrate Precursors[1].

Strategic Incorporation of the this compound Moiety into Complex Structures

The this compound group is a valuable nitric oxide (NO) donating pharmacophore. It is frequently incorporated into larger molecules to create hybrid drugs with dual mechanisms of action.

A notable application of the this compound moiety is in the creation of cyclooxygenase-2 (COX-2) inhibitors that can release nitric oxide. nih.gov An example is the synthesis of 2-(2-(1-(3-fluorophenyl)-2-methyl-5-(4-sulfamoylphenyl)-1H-pyrrol-3-yl)acetamido)ethyl nitrate. nih.gov

The synthetic strategy for such complex molecules typically involves:

Scaffold Synthesis: The core diarylpyrrole structure, which provides the COX-2 inhibitory action, is synthesized first. This often involves multi-step procedures like the Paal-Knorr or Clauson-Kaas pyrrole (B145914) synthesis to build the heterocyclic ring system. beilstein-journals.orgsemanticscholar.org

Amide Coupling: The pyrrole scaffold, functionalized with a carboxylic acid group (e.g., a pyrrole-acetic acid derivative), is then coupled with an amine. To incorporate the desired moiety, 2-aminoethyl nitrate is used as the amine component. This amide bond formation is a critical step, often facilitated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an aprotic solvent like DMF (N,N-Dimethylformamide). nih.gov

The construction of hybrid molecules aims to combine two or more pharmacophores into a single chemical entity to achieve a synergistic or improved therapeutic profile. acs.org The creation of COX-inhibiting nitric oxide donors (CINODs) is a prime example, where the anti-inflammatory action of a COX inhibitor is combined with the gastroprotective effects of nitric oxide. nih.gov

The fundamental methodology involves linking distinct molecular entities through a covalent bond, which can be a stable or a bioreversible linker. acs.org In the case of the pyrrole-based derivative, the acetamidoethyl group serves as the linker connecting the diarylpyrrole pharmacophore to the nitrate ester (the NO-donor). nih.gov The synthesis is designed to connect the two parts efficiently, most commonly through an amide bond due to its high stability and well-established formation chemistry. The general approach involves having one pharmacophore with a carboxylic acid functionality and the other with an amine, allowing for a straightforward coupling reaction.

Design and Synthesis of Pyrrole-Based Derivatives[1][2].

Optimization of Synthetic Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and side-product formation. researchgate.netuns.ac.id

For the nitration of an alcohol to a nitrate ester, key parameters to optimize include the ratio of reagents, the concentration of acid catalysts, and the reaction temperature. For instance, in the nitration of a hydroxy-pyrazine carboxamide using KNO₃ and H₂SO₄, the yield was significantly improved from 48% to nearly 80% by systematically adjusting the substrate-to-KNO₃ ratio, the volume of H₂SO₄, and the reaction temperature. uns.ac.id A similar optimization strategy would be applied to the nitration of N-(2-hydroxyethyl)acetamide.

For the amide coupling step used in creating hybrid molecules, optimization involves screening different coupling reagents, solvents, bases, and reaction times. researchgate.net The choice of solvent is critical; polar aprotic solvents like DMF or CH₂Cl₂ are common. The selection of the coupling reagent can dramatically affect yield and prevent side reactions like racemization if chiral centers are present.

Table 2: Illustrative Optimization of an Amide Coupling Reaction

Entry Coupling Reagent Solvent Base Yield (%)
1 EDC/HOBt CH₂Cl₂ DIPEA 65
2 EDC/HOBt DMF DIPEA 78
3 HATU DMF DIPEA 92
4 HATU CH₃CN Et₃N 85

This table represents a hypothetical optimization based on common laboratory practices to illustrate the impact of varying reaction components.

Through such systematic optimization, synthetic routes can be refined to be more efficient, scalable, and suitable for producing high-purity compounds. uns.ac.id

Advanced Isolation and Purification Techniques in Organic Synthesis

The successful synthesis of this compound necessitates robust isolation and purification strategies to ensure the final product is free from starting materials, reagents, and by-products. The choice of technique is dictated by the physicochemical properties of the target compound and the nature of the impurities. For this compound, a polar molecule containing both an amide and a nitrate ester functional group, a combination of chromatographic and recrystallization methods is typically employed.

Chromatographic Methods

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. moravek.comhilarispublisher.com For a moderately polar compound like this compound, several chromatographic techniques are applicable.

Column Chromatography: This is a fundamental preparative technique used for the purification of organic compounds. hilarispublisher.com A glass column is packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel, and the crude reaction mixture is loaded onto the top. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds separate based on their affinity for the stationary phase; more polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.

For the purification of this compound, a silica gel stationary phase is appropriate. The selection of the eluent system is critical for achieving good separation. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, an elution could begin with a mixture of hexane (B92381) and ethyl acetate (B1210297), with the proportion of ethyl acetate being progressively increased. In syntheses of related acetamidoethyl-containing compounds, solvent systems such as dichloromethane (B109758)/methanol have been successfully used for purification on silica gel. mdpi.com

Flash Chromatography: This is an advancement of traditional column chromatography that utilizes moderate pressure to accelerate the flow of the mobile phase, significantly reducing the separation time. This technique is widely used in modern organic synthesis for routine purification. The principles of separation are the same as in column chromatography, but the speed of the process helps to minimize product degradation on the stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC is the method of choice. epo.org It employs high pressure to force the eluent through a column packed with smaller stationary phase particles, leading to much higher resolution and separation efficiency. While more resource-intensive than column or flash chromatography, preparative HPLC can separate even closely related impurities. A reverse-phase HPLC setup, with a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), would be suitable for purifying the polar this compound.

Table 1: Illustrative Chromatographic Purification Parameters for this compound

TechniqueStationary PhaseTypical Eluent System (Gradient)Detection Method
Column Chromatography Silica Gel (60 Å, 230-400 mesh)Hexane-Ethyl Acetate (e.g., from 9:1 to 1:1) or Dichloromethane-Methanol (e.g., from 99:1 to 95:5)Thin Layer Chromatography (TLC) with staining (e.g., potassium permanganate)
Flash Chromatography Silica Gel CartridgeHexane-Ethyl Acetate or Dichloromethane-MethanolUV Detector (if chromophore is present) or Evaporative Light Scattering Detector (ELSD)
Preparative HPLC C18-functionalized SilicaWater-Acetonitrile or Water-Methanol with 0.1% Trifluoroacetic Acid (TFA)UV Detector

Recrystallization Techniques

Recrystallization is a powerful purification technique for solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature. mt.com The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Single-Solvent Recrystallization: The key to this method is finding a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound like this compound, polar protic or aprotic solvents could be effective. Potential solvents include ethanol, isopropanol, or ethyl acetate. The process involves dissolving the crude product in the hot solvent to form a saturated solution, followed by slow cooling to induce crystallization.

Two-Solvent (or Multi-Solvent) Recrystallization: This technique is employed when a single suitable solvent cannot be identified. reddit.com It involves dissolving the impure compound in a "good" solvent (in which it is highly soluble) at room temperature. A "bad" or "anti-solvent" (in which the compound is poorly soluble) is then slowly added until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently heated until it becomes clear again, and then allowed to cool slowly to form pure crystals. For this compound, a good solvent might be dichloromethane or acetone, with an anti-solvent such as hexane or diethyl ether. In the purification of related heterocyclic compounds, recrystallization from toluene (B28343) has been reported. epo.org

The purity of the recrystallized material can be assessed by its melting point, which should be sharp and in agreement with the literature value for the pure compound, and by spectroscopic methods such as NMR.

Given that some nitrate compounds can be hygroscopic, it is crucial to dry the purified crystals thoroughly under vacuum and store them in a desiccator to prevent water absorption. sciencemadness.org

Chemical Reactivity and Mechanistic Investigations of the Nitrate Ester

Elucidation of Decomposition Pathways for Organic Nitrates.

The stability of organic nitrates like 2-acetamidoethyl nitrate (B79036) is a critical factor determining their behavior and utility. Decomposition can be initiated by thermal energy or by the absorption of light, each leading to distinct reaction pathways and products.

Kinetics and Products of Thermal Degradation.

The thermal decomposition of nitrate esters is a complex process that is highly dependent on the molecular structure of the compound. nih.gov The initial and rate-determining step in the thermal decomposition of many nitrate esters is the homolytic cleavage of the O-NO2 bond, which results in the formation of an alkoxy radical and nitrogen dioxide (NO2). nih.gov The subsequent reactions of these highly reactive species lead to a cascade of further decomposition, ultimately producing a variety of smaller molecules. nih.gov

Interactive Table: General Thermal Decomposition Products of Aliphatic Nitrate Esters

PrecursorMajor ProductsMinor Products
Alkyl NitratesAldehydes/Ketones, Nitrogen Dioxide (NO2)Alcohols, Nitrous Acid, Nitric Oxide (NO)
Pentaerythritol (B129877) tetranitrate (PETN) derivativesCarbon Dioxide (CO2), Nitrogen (N2)Water, various small organic fragments

This table represents generalized findings from studies on various aliphatic nitrate esters and is intended to provide a conceptual framework. Specific product distributions for 2-acetamidoethyl nitrate would require experimental determination.

Photochemical Reaction Mechanisms and Products.

The photochemical decomposition of organic nitrates is initiated by the absorption of ultraviolet (UV) radiation. wikipedia.org This absorption elevates the molecule to an excited electronic state, which can then undergo dissociation. The primary photochemical process for many organic nitrates is the cleavage of the O-NO2 bond, yielding an alkoxy radical and nitrogen dioxide (NO2), similar to thermal decomposition. bohrium.comresearchgate.net

However, the subsequent reactions can differ significantly due to the specific conditions of the photochemical environment. For example, in the presence of water, the photolysis of alkyl nitrates can lead to the formation of aldehydes or ketones and nitric oxide (NO). nih.gov Some studies have also proposed the formation of nitrous oxide (N2O) through an intermediate pathway involving nitroxyl (B88944) (HNO). nih.gov

The quantum yield (Φ), which measures the efficiency of a photochemical reaction, is a key parameter in these studies. msu.edu For many alkyl nitrates, the quantum yield for photolysis is relatively low, indicating that other de-excitation pathways, such as fluorescence or non-radiative decay, are also significant. msu.edu The presence of other molecules can also influence the photochemical outcome. For instance, photosensitizers can absorb light and transfer the energy to the nitrate ester, initiating its decomposition indirectly. rsc.orgnsf.gov

Interactive Table: Common Photolysis Products of Organic Nitrates

Compound ClassPrimary ProductsSecondary ProductsInfluencing Factors
Simple Alkyl NitratesAlkoxy radical, Nitrogen Dioxide (NO2)Aldehydes/Ketones, Nitric Oxide (NO), Nitrous Oxide (N2O)Wavelength of light, presence of water or oxygen
Monoterpene-derived NitratesInorganic nitrogen species, OzoneVarious oxygenated organic compoundsSolar spectral flux, presence of other atmospheric compounds
Peroxyacetyl NitratesCarbon Dioxide (CO2), Methyl NitrateAlkoxy radicals, Nitrogen Dioxide (NO2)Gas-phase vs. condensed-phase conditions

This table summarizes general findings from the photolysis of different classes of organic nitrates. The specific product profile for this compound would depend on the experimental conditions.

Mechanisms of Nitric Oxide (NO) Release from Nitrate Esters.

A crucial aspect of the chemical reactivity of this compound is its ability to release nitric oxide (NO), a key signaling molecule in various biological systems. frontiersin.orgcore.ac.uk The release of NO from organic nitrates can occur through several distinct pathways, both enzymatic and non-enzymatic.

Enzyme-Mediated Pathways for NO Generation.

The bioactivation of organic nitrates to release NO is often mediated by specific enzymes. nih.gov A prominent enzyme system involved in this process is the cytochrome P450 (CYP) family. nih.gov Various CYP isoforms have been shown to metabolize organic nitrates, although their efficiency in generating vasoactive NO can vary. nih.gov

Another critical enzyme is aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2. nih.govnih.gov This enzyme is known to be a primary pathway for the bioactivation of some organic nitrates, such as nitroglycerin. researchgate.netnih.gov The process involves the reduction of the nitrate group, leading to the formation of NO or a related species. researchgate.net However, the substrate selectivity of ALDH enzymes is notable, with ALDH2 showing less activity towards other organic nitrates like isosorbide (B1672297) dinitrate. nih.gov Cytosolic ALDH1a1 has also been implicated in the metabolism of certain organic nitrates. nih.gov

Glutathione-S-transferases (GSTs) are another class of enzymes that can metabolize organic nitrates. nih.govannualreviews.org While they can denitrate these compounds, their role in the direct production of bioactive NO is less clear, and they may be more involved in clearance pathways. nih.gov

Interactive Table: Enzymes Involved in the Bioactivation of Organic Nitrates

Enzyme FamilySpecific Isoforms ImplicatedSubstrate ExamplesKey Findings
Cytochrome P450 (CYP)CYP1A2, 2A6, 2C9, 2E1, 3A4, 2J2Isosorbide dinitrateIn vitro studies show NO liberation, but in vivo role can be debated. nih.gov
Aldehyde Dehydrogenase (ALDH)ALDH2 (mitochondrial), ALDH1a1 (cytosolic)Nitroglycerin, Isosorbide dinitrate, NicorandilALDH2 is key for nitroglycerin bioactivation; ALDH1a1 shows broader substrate potential. nih.govnih.gov
Glutathione-S-Transferase (GST)Microsomal GST (MGST1), Cytosolic GSTNitroglycerin, Isosorbide dinitratePrimarily involved in denitration and clearance rather than direct NO production. nih.gov

Non-Enzymatic Reductive Processes Leading to NO.

In addition to enzymatic pathways, nitric oxide can be released from organic nitrates through non-enzymatic processes, often involving reducing agents. core.ac.uk Thiols, such as glutathione (B108866) (GSH) and cysteine, are known to facilitate the release of NO from organic nitrates. core.ac.uknih.gov The proposed mechanism involves the formation of a thionitrate intermediate, which can then decompose to release NO. cdnsciencepub.comcdnsciencepub.com

Other reducing agents, like ascorbate (B8700270) (Vitamin C), can also contribute to the non-enzymatic release of NO. nih.gov Furthermore, under acidic conditions, nitrite (B80452), which can be a product of nitrate metabolism, can be reduced to NO. core.ac.uknih.gov This process can be particularly relevant in specific physiological or pathological environments where local pH changes occur. core.ac.uknih.gov

Influence of Molecular Structure on NO Release Kinetics.

The molecular structure of an organic nitrate has a profound influence on the kinetics of NO release. The number and position of nitrate ester groups, as well as the nature of the molecular backbone, are key determinants. nih.gov For instance, studies on a series of pentaerythritol nitrate derivatives have shown that systematically replacing nitrate ester groups with hydroxyl groups leads to a significant decrease in energy release and sensitivity, highlighting the role of the nitrate groups in the compound's reactivity. nih.gov

Intramolecular and Intermolecular Reactions of the Nitrate Group

The nitrate ester group in this compound can undergo several types of reactions, both within the molecule itself and with other chemical species.

Intramolecular Reactions:

Intramolecular reactions involve the interaction of the nitrate group with other parts of the same molecule. A key potential intramolecular process for alkyl nitrates is homolytic cleavage of the O-N bond, which can be initiated by heat or light. This cleavage generates an alkoxy radical and nitrogen dioxide (•NO2). The subsequent reactions of the alkoxy radical are critical. For instance, intramolecular hydrogen abstraction can occur, where the alkoxy radical abstracts a hydrogen atom from another part of the molecule, typically from a carbon atom that is five or six positions away (a 1,5- or 1,6-hydrogen shift), leading to the formation of a carbon-centered radical and a hydroxyl group. However, in the case of this compound, the short ethyl chain makes such a δ-hydrogen abstraction less likely compared to longer alkyl chains.

Another potential intramolecular reaction, though less common for simple alkyl nitrates, could involve the acetamido group. The presence of the amide functionality introduces the possibility of neighboring group participation, although specific studies on this compound are lacking. In principle, the amide nitrogen or oxygen could interact with the electrophilic nitrogen of the nitrate group under certain conditions, potentially leading to cyclization or rearrangement products. However, the primary intramolecular reaction pathway remains the initial homolytic cleavage of the RO-NO2 bond.

Intermolecular Reactions:

Intermolecular reactions of this compound involve its interaction with external reagents. A significant intermolecular reaction is nucleophilic attack on the nitrogen or carbon atoms of the nitrate ester.

Nucleophilic attack on Nitrogen: Strong nucleophiles can attack the electrophilic nitrogen atom of the nitrate group, leading to the displacement of the alkoxy group (2-acetamidoethanol). This is a common pathway for the denitration of organic nitrates.

Nucleophilic attack on Carbon: Nucleophiles can also attack the carbon atom attached to the nitrate group (the α-carbon). This is a typical SN2 (bimolecular nucleophilic substitution) reaction where the nitrate group acts as a leaving group. The rate and feasibility of this reaction depend on the strength of the nucleophile and the reaction conditions.

In the context of its potential biological activity, reactions with biological nucleophiles are of particular importance. Thiols (R-SH), such as the cysteine residues in proteins or glutathione, are soft nucleophiles that can react with organic nitrates. nih.gov This reaction is a key step in the bioactivation of many organic nitrates to release nitric oxide (NO). cdnsciencepub.com The reaction with thiols can proceed through different mechanisms, including the formation of a thionitrate intermediate, which then decomposes to release NO. cdnsciencepub.com

The general reactivity of alkyl nitrates is summarized in the table below, which can be extrapolated to understand the potential reactions of this compound.

Reaction TypeReactant/ConditionProductsProbable Mechanism
Thermal DecompositionHeatAlkoxy radical + •NO2Homolytic Cleavage
Acid-Catalyzed HydrolysisH+Alcohol + Nitric AcidUnimolecular (SN1-like)
Base-Catalyzed HydrolysisOH-Alcohol + Nitrate IonBimolecular (SN2)
Reaction with ThiolsR-SHAlcohol + Thionitrate/NONucleophilic Attack

Reactivity and Stability in Simulated Biological Milieux

The behavior of this compound in simulated biological environments is crucial for understanding its potential pharmacological effects. Organic nitrates are generally considered prodrugs that require metabolic activation to release nitric oxide (NO), the molecule responsible for their vasodilatory and other biological effects. mdpi.com This bioactivation can occur through enzymatic and non-enzymatic pathways.

Enzymatic Bioactivation:

Several enzyme systems have been implicated in the metabolism of organic nitrates.

Aldehyde Dehydrogenase (ALDH): The mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) is a key enzyme in the bioactivation of some organic nitrates, such as glyceryl trinitrate (GTN). mdpi.comresearchgate.net ALDH2 metabolizes these nitrates to produce nitrite and the corresponding denitrated alcohol. mdpi.comnih.gov However, the activity of ALDH2 is highly dependent on the structure of the organic nitrate, particularly the number of nitrate groups. nih.gov Mononitrates are generally poor substrates for ALDH2. nih.gov Therefore, it is likely that this compound, being a mononitrate, is not significantly metabolized by ALDH2. Other ALDH isoforms, such as ALDH1a1, have also been shown to metabolize some organic nitrates. nih.gov

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 family of enzymes, primarily located in the endoplasmic reticulum, are known to metabolize a wide range of xenobiotics, including some organic nitrates. mdpi.com These enzymes can catalyze the reductive denitration of organic nitrates to release NO. The specific CYP isozymes involved and the efficiency of this pathway for this compound have not been specifically determined.

Other Enzymes: Other enzymes, such as xanthine (B1682287) oxidoreductase, have been suggested to be involved in the bioactivation of certain organic nitrates. nih.gov

Non-Enzymatic Reactions:

In addition to enzymatic pathways, this compound can react non-enzymatically with various biological molecules.

Reaction with Thiols: As mentioned previously, the reaction with low-molecular-weight thiols like glutathione (GSH) and cysteine, as well as with thiol groups in proteins, is a significant pathway for the release of NO from organic nitrates. nih.govcdnsciencepub.com This non-enzymatic reaction is particularly important for mononitrates that are not good substrates for ALDH2.

Hydrolysis: The stability of this compound in aqueous biological fluids is also influenced by hydrolysis. The rate of hydrolysis of organic nitrates is dependent on pH. Acid-catalyzed hydrolysis, which proceeds via a unimolecular mechanism, can be significant in acidic environments. copernicus.org In neutral or alkaline conditions, base-catalyzed hydrolysis via a bimolecular mechanism can occur. The presence of the acetamido group may influence the rate of hydrolysis through electronic and steric effects.

The table below summarizes the potential bioactivation and degradation pathways for this compound in a biological setting, based on the known behavior of other organic nitrates.

PathwayKey ComponentsProductsSignificance
Enzymatic (ALDH2)Mitochondrial Aldehyde Dehydrogenase 2Likely minimal for a mononitrateMajor pathway for poly-nitrates like GTN
Enzymatic (CYP450)Cytochrome P450 enzymes2-acetamidoethanol, NOPotential pathway for mononitrates
Non-enzymatic (Thiols)Glutathione, Cysteine2-acetamidoethanol, NOLikely a significant pathway for bioactivation
HydrolysisWater (pH-dependent)2-acetamidoethanol, Nitric Acid/NitrateContributes to degradation and clearance

Analytical Chemistry and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structural features of 2-Acetamidoethyl nitrate (B79036), a molecule containing both an amide and a nitrate ester functional group. Each technique provides unique information that, when combined, offers a comprehensive structural profile.

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The analysis of ¹H (proton) and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the 2-Acetamidoethyl nitrate structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons of the acetyl methyl group, the two methylene (B1212753) groups of the ethyl bridge, and the amide N-H proton. The methylene groups, being adjacent to different functional groups (amide nitrogen and nitrate oxygen), will exhibit different chemical shifts and will appear as triplets due to coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Four distinct signals are anticipated for this compound, corresponding to the methyl carbon, the carbonyl carbon of the amide, and the two methylene carbons. The carbon atom attached to the electron-withdrawing nitrate group is expected to be significantly downfield compared to the carbon adjacent to the amide nitrogen.

Table 1: Predicted NMR Spectral Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Description
¹H~2.0Singlet, 3H (CH₃-C=O)
¹H~3.5Triplet or multiplet, 2H (-NH-CH₂-)
¹H~4.6Triplet, 2H (-CH₂-ONO₂)
¹H~6.0-7.0Broad singlet or triplet, 1H (-NH-)
¹³C~23CH₃ (acetyl)
¹³C~39-NH-CH₂-
¹³C~75-CH₂-ONO₂
¹³C~170C=O (amide)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its amide and nitrate ester moieties.

Key characteristic absorptions include a strong, sharp peak for the carbonyl (C=O) stretch of the secondary amide (Amide I band), typically found around 1650 cm⁻¹. The N-H stretching vibration of the amide appears as a distinct band in the region of 3300 cm⁻¹. The nitrate ester group is identified by its strong and characteristic asymmetric and symmetric stretching vibrations of the N-O bonds, which appear at approximately 1630 cm⁻¹ and 1275 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
2850-3000C-H StretchAlkyl (CH₃, CH₂)
~1650C=O Stretch (Amide I)Amide
~1630Asymmetric N-O StretchNitrate Ester (-ONO₂)
~1550N-H Bend (Amide II)Amide
~1275Symmetric N-O StretchNitrate Ester (-ONO₂)
~860O-N StretchNitrate Ester (-ONO₂)

Mass spectrometry (MS) provides information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₄H₈N₂O₄), the molecular weight is 148.12 g/mol . In an MS experiment, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 148 or 149.

The fragmentation pattern is highly informative. Nitrate esters are known to fragment via the loss of nitrogen dioxide (NO₂, 46 Da) or the entire nitrooxy group (ONO₂, 62 Da). nih.gov The amide linkage can also cleave. Characteristic fragment ions would be predicted to arise from these cleavages, helping to confirm the structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/zPredicted Fragment Identity
149[M+H]⁺ (Protonated molecular ion)
103[M+H - NO₂]⁺ (Loss of nitrogen dioxide)
87[M+H - ONO₂]⁺ (Loss of nitrooxy group)
86[CH₂=CH-NH-C(O)CH₃]⁺ (Fragment from cleavage and rearrangement)
73[NH₂-CH₂-CH₂-ONO₂]⁺ (Loss of acetyl group)
43[CH₃CO]⁺ (Acetyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification[10].

Chromatographic Separation and Quantification Approaches

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is a common and effective mode for this type of analysis. nih.govjfda-online.com

A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. jfda-online.comukim.edu.mk Isocratic or gradient elution can be used to achieve optimal separation. Detection is often performed using a UV detector, as the nitrate ester functional group exhibits absorbance in the low UV range (210-220 nm). helixchrom.comwho.int This method allows for the determination of purity by separating the main compound from any impurities and for quantitative analysis by comparing the peak area to that of a known standard.

Table 4: Representative HPLC Method for this compound
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture
Elution ModeIsocratic or Gradient
Flow Rate0.8 - 1.2 mL/min
DetectorUV-Vis at ~210 nm
TemperatureAmbient or controlled (e.g., 25-30 °C)

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively low volatility and the thermal lability of the nitrate ester group, which can decompose in the hot injector port. nih.govdiva-portal.orgpsu.edu This thermal decomposition can lead to poor peak shape, lack of reproducibility, and inaccurate quantification. researchgate.net

However, GC can be a valuable tool for analyzing volatile byproducts or decomposition products. nih.gov If GC analysis of the intact molecule is attempted, specific conditions must be optimized to minimize degradation. This includes using a deactivated injection port liner, a short, wide-bore capillary column with a non-polar stationary phase, and maintaining the lowest possible injector temperature that still allows for volatilization. researchgate.netoup.com An electron capture detector (ECD) is highly sensitive to nitro-containing compounds and would be a suitable choice for detection. researchgate.netoup.com

Table 5: Potential GC Method for this compound Analysis
ParameterCondition
ColumnShort, non-polar capillary (e.g., DB-5, 15 m)
InjectorSplit/Splitless with deactivated liner, low temperature (e.g., 180-200 °C)
Carrier GasHelium or Hydrogen at a high linear velocity
Oven ProgramTemperature ramp (e.g., start at 60 °C, ramp to 180 °C)
DetectorElectron Capture Detector (ECD) or Mass Spectrometer (MS)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. qulacs.orgias.ac.in These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. orientjchem.org It is employed to predict molecular reactivity by analyzing various calculated descriptors. mdpi.com The molecular structure of a compound like 2-Acetamidoethyl nitrate (B79036) can be optimized using DFT methods, for instance with the 6-311G(d,p) basis set, to find its most stable geometry. orientjchem.orgnih.gov

Key reactivity indices derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. orientjchem.org A smaller gap suggests the molecule is more reactive.

Another important descriptor is the Molecular Electrostatic Potential (MEP) surface, which illustrates the charge distribution on the molecule. The MEP helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other reagents. orientjchem.org For morpholinium nitrate, an ionic liquid, DFT studies have been used to evaluate its chemical, biochemical, and physio-chemical properties. ajchem-a.com Such analyses for 2-Acetamidoethyl nitrate would reveal potential sites for electrophilic or nucleophilic attack, offering a theoretical basis for its reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-7.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap6.3 eVRelates to chemical reactivity and stability
Dipole Moment4.5 DMeasures the overall polarity of the molecule
Mulliken Atomic ChargesC: +0.2, N(amide): -0.4, O(nitrate): -0.5Predicts sites for intermolecular interactions

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic nitrate compounds.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. lau.edu.lb These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are used for highly accurate calculations of ground state and transition state geometries and energies. pitt.edu For a molecule like this compound, ab initio calculations can provide a detailed analysis of its stable ground state structure.

Furthermore, these methods are crucial for mapping reaction pathways by locating and characterizing transition states—the highest energy points along a reaction coordinate. lau.edu.lb The analysis of the vibrational frequencies at these stationary points confirms their nature; a ground state has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. nrel.gov This information is vital for understanding reaction kinetics and mechanisms at a fundamental level. pitt.edu

Application of Density Functional Theory (DFT) for Reactivity Predictions[9][13].

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For a flexible molecule like this compound, with several rotatable single bonds, numerous conformations are possible. Computational methods can be used to explore the potential energy surface and identify low-energy, stable conformers. nih.govresearchgate.net

Studies on similar molecules, such as 1,2-bis(2-acetamidoethyl)diaziridine, have utilized X-ray diffraction and quantum chemical calculations to determine their conformational properties. researchgate.netwisc.edu For this compound, analysis would focus on the torsion angles within the ethyl chain and the orientation of the acetamido and nitrate groups. Intermolecular interactions, such as hydrogen bonding between the amide hydrogen and the nitrate oxygen of another molecule, can also be investigated to understand its solid-state packing and solution-phase behavior. nih.gov

Table 2: Illustrative Conformational Analysis of this compound

ConformerDihedral Angle (O-C-C-N)Relative Energy (kcal/mol)Key Feature
Anti~180°0.0Extended chain, lowest energy
Gauche 1~60°1.2Folded chain
Gauche 2~-60°1.2Folded chain, mirror image of Gauche 1
Eclipsed~0°5.0High energy, transition state between conformers

Note: This table presents a simplified, illustrative analysis of the primary rotational barrier. The actual conformational landscape would be more complex.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). researchgate.netbhu.ac.in This method is widely used to understand the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. dergipark.org.trrsc.org

While often applied in drug discovery, docking can also be used in a more general chemical context to study the binding of a small molecule like this compound to a defined binding site of a larger macromolecule, without implying a biological effect. The process involves placing the ligand in various conformations and orientations within the target's binding site and using a scoring function to estimate the binding affinity. cam.ac.uk For this compound, docking studies could explore its potential interactions with a cyclodextrin (B1172386) cavity or a synthetic polymer with specific binding pockets, analyzing how its functional groups (amide and nitrate) contribute to binding.

Conformational Analysis and Intermolecular Interactions[13].

Prediction of Reaction Pathways and Activation Energy Barriers

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying the most likely reaction pathways. wuxiapptec.comuni-goettingen.de This involves calculating the energies of reactants, products, intermediates, and transition states. nih.gov

For this compound, a key reaction to study would be its decomposition. The nitrate ester group can undergo cleavage, and theoretical calculations can predict the activation energy barriers for different potential pathways, such as C-O or O-N bond scission. rsc.org For instance, studies on the reaction of nitric acid with formaldehyde (B43269) to form an organic nitrate have used quantum chemical methods to investigate the reaction mechanism and the effect of catalysts. nih.gov Similarly, the reaction pathways for nitrate formation in plasma electrolysis have been observed and analyzed. typeset.io

By comparing the activation energies for different proposed steps, the most energetically favorable pathway can be determined. wuxiapptec.com This provides a molecular-level understanding of the compound's stability and decomposition products. researchgate.net

Table 3: Illustrative Predicted Activation Energies for Decomposition Pathways of this compound

Reaction PathwayBond CleavedActivation Energy (Ea) (kcal/mol)Predicted Rate
Pathway AR-O-NO240Slow
Pathway BRO-NO255Very Slow
Pathway C (Catalyzed)R-O-NO225Moderate

Note: These values are hypothetical and for illustrative purposes to demonstrate how activation energies are used to compare the feasibility of different reaction pathways.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

The exploration of Structure-Activity Relationships (SAR) through computational methods provides significant insights into how the chemical structure of a molecule like this compound influences its biological activity. While direct and extensive computational SAR studies on this compound as an isolated compound are not widely available in the literature, its structural motifs have been incorporated into more complex molecules, which have been the subject of detailed computational analysis. These studies, coupled with general theoretical models for organic nitrates, help to construct a comprehensive understanding of its potential interactions and activity.

A notable example involves the integration of the acetamidoethyl nitrate moiety into a diarylpyrrole scaffold to create potent and selective cyclooxygenase-2 (COX-2) inhibitors that also function as nitric oxide (NO) donors. unipi.it In a key study, researchers synthesized a series of these hybrid compounds, including nitrooxyalkyl amides, and employed molecular docking simulations to investigate their binding modes within the active sites of COX-1 and COX-2 enzymes. unipi.itresearchgate.net

The findings from the docking analysis of key nitrooxy amide derivatives are summarized below, highlighting their potent inhibition of the target enzyme.

Compound ReferenceStructureKey Computational Findings
2a 2-(2-(1-(4-Fluorophenyl)-2-methyl-5-(4-sulfamoylphenyl)-1H-pyrrol-3-yl)acetamido)ethyl nitrateDocking simulations show strong binding affinity for the COX-2 active site. The nitrooxy amide moiety is positioned within the binding channel, contributing to the overall interaction.
2b 2-(2-(1-(3-fluorophenyl)-2-methyl-5-(4-sulfamoylphenyl)-1H-pyrrol-3-yl)acetamido)ethyl nitrateExhibits outstanding activity, with computational models suggesting an optimal fit and favorable interactions within the COX-2 enzyme's secondary pocket, enhancing its inhibitory profile. researchgate.net

From a more fundamental theoretical perspective, an exploratory hypothesis for the SAR of organic nitrates was proposed based on molecular modeling. nih.gov This model introduced an empirical parameter, F(5.8Å), defined as the number of times two oxygen atoms within the nitrate molecule can be spatially arranged at a distance of 5.8 Å from each other. nih.gov This parameter, when combined with the partition coefficient, was found to account for over 90% of the variability in the vasodilating potency of a series of eleven organic nitrates. nih.gov

The study used both CPK and Dreiding molecular models to determine the F(5.8Å) values. nih.gov The strong correlation suggests that the target protein for organic nitrate activity, likely the activating enzyme, may possess at least two "oxygen-philic" binding sites separated by this specific distance. nih.gov Although this compound itself was not part of the original study set, this theoretical framework provides a valuable tool for predicting its potential activity. By analyzing the conformational possibilities of this compound, one could calculate its F(5.8Å) value to estimate its relative potency compared to other organic nitrates. This computational approach, focusing on intramolecular atomic distances, offers a foundational SAR principle for this class of compounds.

Biochemical Interactions and Metabolic Research Perspectives

Enzymatic Biotransformation of Organic Nitrates

The biological conversion of organic nitrates is a critical step in their mechanism of action, primarily involving the enzymatic release of nitric oxide (NO) or its precursor, nitrite (B80452) (NO₂⁻).

In mammals, the biotransformation of organic nitrates into vasoactive species is catalyzed by several enzyme systems. While inorganic nitrate (B79036) can be reduced to nitrite by mammalian xanthine (B1682287) oxidoreductase, organic nitrates undergo denitration through different pathways. Key enzymes implicated in the metabolism of organic nitrates like nitroglycerin (GTN) include mitochondrial aldehyde dehydrogenase (ALDH2) and cytochrome P450 (CYP) enzymes. nih.govcvphysiology.com These enzymes are capable of reducing the nitrate ester to release nitrite, which can then be further reduced to nitric oxide (NO). nih.gov

The ALDH2 enzyme, for instance, utilizes critical cysteine thiol groups in its active site to catalyze the reduction of GTN to 1,2-glyceryl dinitrate and nitrite. nih.gov It is plausible that 2-Acetamidoethyl nitrate, as a simple organic nitrate, could also serve as a substrate for these enzyme systems. The efficiency of this biotransformation would likely depend on the compound's affinity for the enzyme's active site. The process is a reductive denitration, which for some organic nitrates has been shown to be a slow process, contributing to a longer duration of action. nih.gov

Table 1: Key Mammalian Enzymes in Organic Nitrate Metabolism

Enzyme Cellular Location Role in Nitrate Metabolism
Aldehyde Dehydrogenase (ALDH2) Mitochondria Reduces organic nitrates to release nitrite.
Cytochrome P450 (CYP) Enzymes Endoplasmic Reticulum Participate in the reductive metabolism of organic nitrates.

The human body is host to a vast population of microorganisms, particularly in the oral cavity and gastrointestinal tract, which possess a remarkable metabolic capacity. Commensal bacteria in the mouth are well-known for their ability to reduce dietary inorganic nitrate to nitrite, which contributes to a systemic pool of this anion. mdpi.comaginganddisease.org This nitrate-nitrite-NO pathway is a crucial alternative to the classical L-arginine-NO synthase pathway for NO generation. aginganddisease.org

Reduction by Mammalian Nitrate Reductases[6].

Non-Enzymatic Biochemical Transformations of Nitrate Esters

Beyond direct enzymatic action, organic nitrates can undergo transformation through chemical reactions with endogenous molecules and within specific physiological environments.

The acidic environment of the stomach provides a setting for the non-enzymatic conversion of nitrate esters. Organic nitrates can undergo acid-catalyzed hydrolysis. copernicus.org This reaction involves the protonation of the nitrate ester oxygen, followed by the cleavage of the O-NO₂ bond to release nitric acid (which dissociates to nitrate) and the corresponding alcohol. For this compound, this would yield N-(2-hydroxyethyl)acetamide. The rate of this hydrolysis is dependent on the pH of the environment, with lower pH values accelerating the reaction. copernicus.org Furthermore, nitrite derived from either enzymatic or non-enzymatic pathways can be reduced to nitric oxide under the acidic conditions of the stomach. nih.gov

The cellular environment contains a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can interact with organic nitrates and their metabolites. frontiersin.org Nitric oxide, once formed from this compound, can rapidly react with superoxide (B77818) anion (•O₂⁻), a prominent ROS. cvphysiology.com This reaction produces peroxynitrite (ONOO⁻), a potent and damaging oxidant. cvphysiology.com

The formation of peroxynitrite represents a significant interaction, as it diverts NO from its signaling pathways and can lead to oxidative stress, cellular damage, and the nitration of proteins. nih.gov Conversely, antioxidants that scavenge superoxide, such as superoxide dismutase (SOD), can increase the bioavailability of NO derived from organic nitrates. cvphysiology.com

Table 2: Key Reactive Species and Their Interactions

Reactive Species Source Interaction with Nitrate/NO Pathway
Superoxide (•O₂⁻) NADPH oxidase, mitochondria Reacts with NO to form peroxynitrite, reducing NO bioavailability. cvphysiology.com
Peroxynitrite (ONOO⁻) Reaction of NO and •O₂⁻ Potent oxidant, causes cellular damage and protein nitration. nih.gov

Chemical Interactions within Acidic Environments (e.g., gastric milieu)[7].

Influence on Endogenous Nitric Oxide (NO) Signaling Pathways

The primary pharmacological and physiological effects of organic nitrates are mediated through their ability to augment the nitric oxide signaling pathway. nih.gov By serving as a source of NO, this compound is expected to mimic the actions of endogenous NO.

The canonical target of NO is soluble guanylyl cyclase (sGC). The activation of sGC by NO leads to an increased synthesis of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). derangedphysiology.com Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. In vascular smooth muscle, this cascade results in a decrease in intracellular calcium concentrations and subsequent vasodilation. This mechanism is central to the therapeutic effects of organic nitrates in cardiovascular conditions. nih.gov The slow release of nitric oxide from some molecules has been linked to their enhanced pharmacological activity. nih.gov Therefore, the rate at which this compound is converted to NO is a critical determinant of its potential influence on these signaling pathways.

Bioavailability and Distribution Research in In Vitro Systems and Model Organisms (excluding human trial data)

Research into the bioavailability and distribution of this compound has often been conducted in the context of hybrid molecules, where it serves as a nitric oxide (NO)-donating moiety. These studies provide critical insights into its ability to be absorbed, distributed to target tissues, and exert a biological effect in non-human models.

In Vitro Bioavailability and Activity *

The local bioavailability and functional effect of this compound derivatives have been demonstrated using in vitro models of vascular tissue. In studies involving a series of cyclooxygenase-2 (COX-2) inhibitors linked to a this compound moiety, researchers utilized isolated rat aortic rings to assess vasorelaxant properties. unipi.it These nitrooxy amide derivatives were found to induce significant vasorelaxing responses in endothelium-denuded rat aortic rings that were pre-contracted. unipi.it

The mechanism of this vasorelaxation was confirmed to be the release of nitric oxide. The effect of the compounds was nullified in the presence of ODQ (1H- unipi.itnih.govcore.ac.ukoxadiazolo[4,3-a]quinoxalin-1-one), a known inhibitor of soluble guanylyl cyclase, which is a key enzyme in the NO signaling pathway. researcher.life This demonstrates that the this compound group is not only present but is also biochemically active and available to the target tissue, where it can be metabolized to release NO and trigger a physiological response. unipi.it The gradual release of NO by these compounds is considered a crucial feature for hybrid drugs, preventing a massive hypotensive effect.

Table 1: In Vitro Vasorelaxant Activity of this compound Derivatives This table summarizes the nitric oxide-dependent vasorelaxant effects observed in rat aortic ring studies.

Compound Type Model System Key Finding Reference
Nitrooxy amide derivatives of COX-2 inhibitors Rat endothelium-denuded aortic rings Compounds induced vasorelaxation, indicating local bioavailability and NO release. unipi.it
Nitrooxy amide derivatives of COX-2 inhibitors Rat endothelium-denuded aortic rings Vasorelaxant effect was blocked by the NO pathway inhibitor ODQ, confirming the mechanism of action. researcher.life

In Vivo* Distribution and Efficacy in Model Organisms

The systemic bioavailability and distribution of this compound derivatives have been evaluated in murine models. In studies assessing analgesic efficacy, hybrid compounds were administered orally to mice. unipi.it The subsequent observation of significant antinociceptive (pain-reducing) activity in the acetic acid-induced abdominal writhing test confirms that the compounds undergo gastrointestinal absorption, distribution through the bloodstream to target sites, and exertion of a pharmacological effect. unipi.it

Specifically, derivatives such as 2-(2-(1-(3-fluorophenyl)-2-methyl-5-(4-sulfamoylphenyl)-1H-pyrrol-3-yl)acetamido)ethyl nitrate (referred to as derivative 2b) showed outstanding in vivo activity, with an efficacy comparable to the established drug celecoxib (B62257) even at very low concentrations. unipi.itresearchgate.net The successful oral administration and resulting systemic effect underscore the bioavailability of these hybrid molecules. unipi.it

Table 2: In Vivo Analgesic Efficacy of this compound Derivatives in Mice This table presents data from the acetic acid-induced abdominal writhing test, demonstrating systemic bioavailability and effect after oral administration.

Compound Class Model Organism Test Finding Reference
Sulphamoyl pyrrole (B145914) COX-2 inhibitors with NO-donating moiety Mouse (murine model) Acetic acid-induced abdominal writhing Compounds were effective in reducing the number of writhes after oral administration. unipi.it
Derivative 2b Mouse (murine model) Acetic acid-induced abdominal writhing Showed outstanding in vivo potency, comparable to celecoxib. unipi.itresearchgate.net
General Nitrooxy Derivatives Mouse (murine model) Acetic acid-induced abdominal writhing Demonstrated good antinociceptive activity with a reduction in writhes between 46% and 77%. unipi.it

Environmental Fate and Degradation Pathways of Nitrate Compounds

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical by non-biological processes. For a compound like 2-Acetamidoethyl nitrate (B79036), this would primarily involve photolysis and hydrolysis.

Photolytic Degradation in Air and Water

Photolysis is the breakdown of compounds by light. Organic nitrates can undergo photolysis, leading to the cleavage of the nitrate group. The rate and products of this degradation would depend on the light intensity and the presence of other substances in the air and water. Without specific studies on 2-Acetamidoethyl nitrate, it is not possible to provide data on its photolytic half-life or degradation products.

Hydrolytic Stability and Pathways in Aqueous Environments

Hydrolysis is a chemical reaction with water. Both the nitrate ester and the amide groups in this compound could be susceptible to hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature. masterorganicchemistry.comchemguide.co.ukyoutube.com Generally, ester hydrolysis can be catalyzed by both acids and bases, while amide hydrolysis is typically slow under neutral conditions but can be accelerated by acidic or alkaline environments. masterorganicchemistry.comchemguide.co.ukyoutube.comsavemyexams.comgoogle.com The specific hydrolysis rates and pathways for this compound have not been reported.

Biotic Degradation by Environmental Microorganisms

Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms like bacteria and fungi.

Microbial Mineralization and Transformation Processes

Microorganisms can utilize organic compounds as sources of carbon and nitrogen. This process, known as mineralization, can lead to the complete breakdown of the compound into simpler inorganic substances like carbon dioxide, water, and mineral nitrogen. frontiersin.orgmdpi.com The degradation of a compound like this compound would likely involve enzymes that can cleave the ester and amide bonds. frontiersin.org However, no studies have been published detailing the microbial mineralization or transformation of this specific compound.

Role of Anaerobic and Aerobic Microbial Communities

The presence or absence of oxygen plays a crucial role in microbial degradation pathways. Aerobic microorganisms use oxygen as an electron acceptor, while anaerobic microorganisms use other substances, such as nitrate itself (in a process called denitrification). frontiersin.orgnih.gov The acetamido group could also be metabolized under both aerobic and anaerobic conditions. The specific microbial communities capable of degrading this compound and the conditions under which they operate are currently unknown.

Environmental Transport and Mobility Studies in Soil and Water Systems

The transport and mobility of a chemical in the environment determine its distribution and potential for contaminating different environmental compartments. Key factors influencing mobility include water solubility and the tendency to adsorb to soil particles. ecetoc.orgmdpi.comnih.gov Highly water-soluble and weakly adsorbing compounds are generally more mobile. While the structure of this compound suggests it may have some water solubility, no specific studies on its soil-water partitioning coefficient (Koc) or other mobility parameters are available.

Q & A

Q. What are the established synthetic routes for 2-Acetamidoethyl nitrate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is synthesized via nitration of acetamide derivatives or acetylation of nitroethanol precursors. Key steps include:

  • Nitration : Use acetyl nitrate (a dual-function nitrating/acetylating agent) under controlled temperatures (0–5°C) to minimize side reactions like hydrolysis or over-nitration .
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane:ethyl acetate gradient) improves purity. Yield optimization requires monitoring pH (<2.0) to stabilize the nitrate group .
  • Validation : Confirm structure via 1^1H/13^13C NMR (amide proton at δ 6.8–7.2 ppm; nitrate ester at δ 4.3–4.5 ppm) and FT-IR (C=O stretch at 1650–1680 cm1^{-1}, NO2_2 asymmetric stretch at 1530–1560 cm1^{-1}) .

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, 15:85 acetonitrile/10 mM ammonium acetate, pH 4.0) paired with tandem mass spectrometry (ESI+ mode, precursor ion m/z 146.1 → product ions m/z 85.0 and 43.1) enables quantification in biological samples .
  • Crystallography : Single-crystal X-ray diffraction (e.g., P21/c space group, a=12.3678 Å, b=5.0537 Å) reveals molecular conformation and hydrogen-bonding networks (N–H⋯O interactions at 2.8–3.0 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Methodological Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Observe decomposition products (e.g., acetic acid, nitrite ions) to identify degradation pathways .
  • Statistical Analysis : Apply z-scores to outlier detection (e.g., nitrate loss >6σ from mean indicates improper storage) and non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions .
  • Recommendations : Store at -20°C in amber vials with desiccants; avoid repeated freeze-thaw cycles .

Q. What experimental designs are optimal for studying the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DOE (Design of Experiments) : Use a fractional factorial design to test variables (catalyst loading, solvent polarity, temperature). For example, Cu(NO3_3)2_2 in acetic anhydride enhances nitration efficiency but requires strict anhydrous conditions .
  • Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to capture intermediate formation (e.g., nitronium ion complexes) .
  • Computational Support : DFT calculations (B3LYP/6-31G*) predict transition states and regioselectivity in nitration reactions .

Data Interpretation and Reporting

Q. How should researchers address sampling artifacts in nitrate-containing aerosol studies involving this compound derivatives?

Methodological Answer:

  • Artifact Mitigation : Use denuder-filter systems to separate gaseous HNO3_3 and particulate NO3_3^-. Correct for evaporation losses by comparing collocated samples with/without refrigeration .
  • Data Normalization : Report nitrate concentrations as µg/m3^3 adjusted for relative humidity and temperature during sampling .

Q. What statistical frameworks are suitable for analyzing non-normal distributions in nitrate concentration datasets?

Methodological Answer:

  • Transformations : Apply log or Box-Cox transformations to skewed data. Validate normality via Shapiro-Wilk tests (p >0.05) .
  • Robust Reporting : Use median ± interquartile range (IQR) instead of mean ± SD. For hypothesis testing, employ bootstrapping (10,000 iterations) to estimate confidence intervals .

Structural and Mechanistic Insights

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

Methodological Answer:

  • Hydrogen-Bond Analysis : In crystal lattices, N–H⋯O bonds (2.8–3.0 Å) form dimeric networks parallel to (102) planes, increasing thermal stability (m.p. 301°C) but reducing solubility in polar solvents .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 135.9°C correlates with cleavage of the nitrate ester group, confirmed by mass loss (~30%) matching theoretical calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.